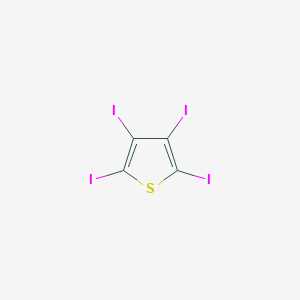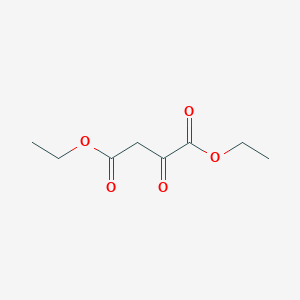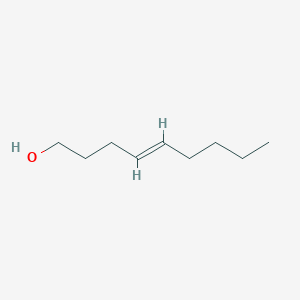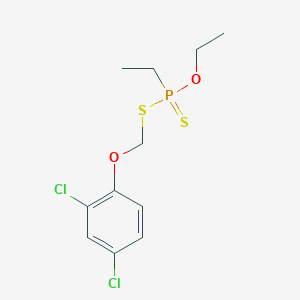
S-((2,4-Dichlorophenoxy)methyl) O-ethyl ethylphosphonodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-((2,4-Dichlorophenoxy)methyl) O-ethyl ethylphosphonodithioate, commonly known as EPN, is a chemical compound that has been widely used as a pesticide since the 1950s. It belongs to the family of organophosphorus compounds, which are known for their insecticidal properties. EPN is a potent insecticide that works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for normal nerve function in insects. In recent years, EPN has gained attention for its potential use in scientific research due to its unique properties.
作用机制
The mechanism of action of EPN is based on its ability to inhibit acetylcholinesterase, an enzyme that is essential for normal nerve function in insects. By inhibiting this enzyme, EPN disrupts the normal transmission of nerve impulses, leading to paralysis and death of the insect.
生化和生理效应
EPN has been shown to have a range of biochemical and physiological effects on insects. These effects include inhibition of acetylcholinesterase, disruption of nerve impulse transmission, and paralysis of the insect. EPN has also been shown to affect the development and reproduction of insects, as well as their feeding behavior and metabolism.
实验室实验的优点和局限性
One of the main advantages of using EPN in lab experiments is its potency as an insecticide. This allows researchers to study the effects of insecticides on insects in a controlled environment. However, the use of EPN in lab experiments is limited by its toxicity and potential to harm non-target organisms. Careful consideration must be given to the dosage and application of EPN to minimize its impact on the environment.
未来方向
There are several future directions for the use of EPN in scientific research. One area of interest is the development of new insecticides based on the structure of EPN. Another area of research is the use of EPN to study the effects of insecticides on non-target organisms, such as honeybees and other pollinators. Additionally, the use of EPN in combination with other insecticides may provide new insights into the mechanisms of insecticide resistance in insects.
合成方法
EPN is synthesized by reacting 2,4-dichlorophenol with ethyl phosphorodichloridate, followed by reaction with sodium ethyl mercaptide. The final product is obtained by treating the resulting intermediate with sodium hydroxide. The synthesis of EPN is a complex process that requires specialized equipment and expertise.
科学研究应用
EPN has been used in scientific research as a tool to study the nervous system of insects. Due to its ability to inhibit acetylcholinesterase, EPN can be used to investigate the role of this enzyme in insect behavior and physiology. EPN has also been used to study the effects of insecticides on non-target organisms, such as honeybees and other pollinators.
属性
CAS 编号 |
18596-51-5 |
|---|---|
产品名称 |
S-((2,4-Dichlorophenoxy)methyl) O-ethyl ethylphosphonodithioate |
分子式 |
C11H15Cl2O2PS2 |
分子量 |
345.2 g/mol |
IUPAC 名称 |
(2,4-dichlorophenoxy)methylsulfanyl-ethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H15Cl2O2PS2/c1-3-15-16(17,4-2)18-8-14-11-6-5-9(12)7-10(11)13/h5-7H,3-4,8H2,1-2H3 |
InChI 键 |
ANDKQEZSSZZOHA-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(CC)SCOC1=C(C=C(C=C1)Cl)Cl |
规范 SMILES |
CCOP(=S)(CC)SCOC1=C(C=C(C=C1)Cl)Cl |
同义词 |
Ethyldithiophosphonic acid S-[(2,4-dichlorophenoxy)methyl]=O-ethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



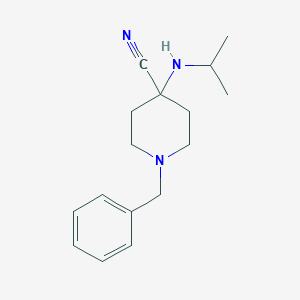
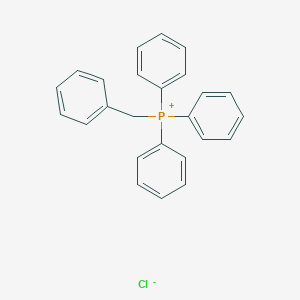
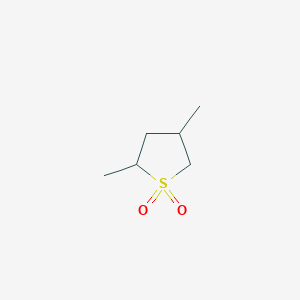
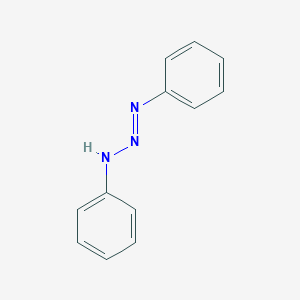
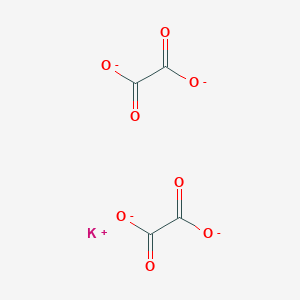
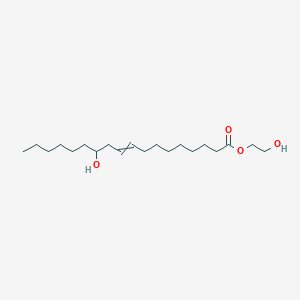
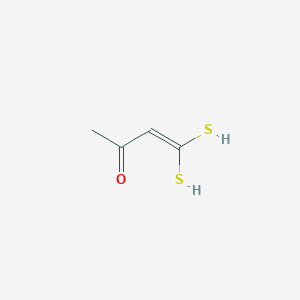
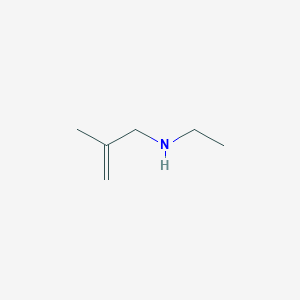
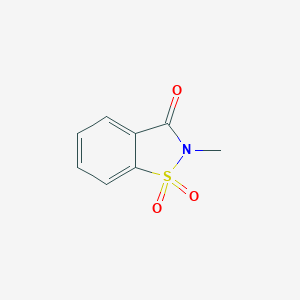
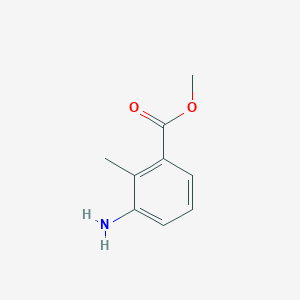
![(8R,9S,10R,13S,14S,17S)-17-acetyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B94828.png)
